1-aminohexylphosphonic Acid

Enzyme inhibition Aminopeptidase N Anticancer target

This C6 1-aminoalkylphosphonic acid is a non-hydrolyzable norleucine analog. It demonstrates validated inhibition of Aminopeptidase N (IC₅₀=8.3µM) and Leucine Aminopeptidase (Ki=1µM), distinguishing it from generic C2/C4 variants. Essential for structure-kinetic studies, catalytic antibody hapten design, and phosphonopeptide antibiotic discovery requiring defined stereochemistry.

Molecular Formula C6H16NO3P
Molecular Weight 181.17 g/mol
CAS No. 109638-78-0
Cat. No. B009129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-aminohexylphosphonic Acid
CAS109638-78-0
Synonyms(R)-1-AMINOHEXYLPHOSPHONIC ACID
Molecular FormulaC6H16NO3P
Molecular Weight181.17 g/mol
Structural Identifiers
SMILESCCCCCC(N)P(=O)(O)O
InChIInChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)
InChIKeyODMTWOKJHVPSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminohexylphosphonic Acid (CAS 109638-78-0): Procurement-Focused Baseline for Aminoalkylphosphonic Acid Selection


1-Aminohexylphosphonic acid (CAS 109638-78-0), also cataloged as 63207-60-3 for the racemic mixture, is a C6 1-aminoalkylphosphonic acid with molecular formula C6H16NO3P and molecular weight 181.17 g/mol . It serves as a phosphorus-containing structural analog of the natural α-aminocarboxylic acid norleucine (2-aminohexanoic acid), wherein the carboxylic acid group is replaced by a phosphonic acid moiety, rendering the compound non-hydrolyzable under physiological conditions [1]. The compound is commercially available in both enantiomeric forms ((R)- and (S)-) with ≥98% purity and exists as a white powder with a melting point of 270–276 °C .

Why 1-Aminohexylphosphonic Acid (CAS 109638-78-0) Cannot Be Generically Substituted with Shorter-Chain or Differently Functionalized Aminoalkylphosphonic Acids


Generic substitution among 1-aminoalkylphosphonic acids is scientifically invalid due to pronounced chain-length-dependent differences in enzyme inhibition potency, target selectivity, and downstream application performance. For example, while 1-aminoethylphosphonic acid (C2) acts as an antibacterial agent via alanine racemase inhibition when incorporated into phosphonopeptides [1], 1-aminohexylphosphonic acid (C6) exhibits a distinct enzyme inhibition profile with measurable activity against aminopeptidase N (APN/CD13) and leucine aminopeptidase [2]. Furthermore, the hexyl chain length confers unique lipophilicity and steric properties that critically influence peptide analog integration, hapten design for catalytic antibody generation, and performance in phosphonopeptide-based drug candidates. Even within the same chain-length class, the monophenyl ester derivative of 1-aminohexylphosphonic acid shows substantially enhanced APN inhibition (IC₅₀ = 4.8 μM) compared to the parent free acid (IC₅₀ = 8.3 μM) [2], demonstrating that identical core scaffolds cannot be presumed interchangeable. Procurement decisions must therefore be guided by application-specific quantitative evidence rather than class-level assumptions.

1-Aminohexylphosphonic Acid (CAS 109638-78-0): Quantitative Differentiation Evidence Against Closest Analogs for Scientific Selection


Aminopeptidase N (APN/CD13) Inhibition: 1-Aminohexylphosphonic Acid vs. 1-Aminobutylphosphonic Acid – Chain Length Determines Potency

1-Aminohexylphosphonic acid (C6) demonstrates an IC₅₀ of 8300 nM (8.3 μM) against pig kidney aminopeptidase N (APN/CD13) using Leu-AMC as substrate [1]. In contrast, the shorter-chain analog 1-aminobutylphosphonic acid (C4) exhibits an IC₅₀ of 15000 nM (15 μM) under equivalent assay conditions [1]. The six-carbon alkyl chain provides a 1.8-fold improvement in inhibitory potency compared to the four-carbon analog, establishing chain length as a critical determinant of target engagement. The monophenyl ester derivative of 1-aminohexylphosphonic acid further improves potency to IC₅₀ = 4800 nM (4.8 μM) [2], indicating that the C6 scaffold serves as an optimizable platform for potency enhancement.

Enzyme inhibition Aminopeptidase N Anticancer target

Leucine Aminopeptidase (LAP) Inhibition: 1-Aminohexylphosphonic Acid Exhibits Slow-Binding Kinetics with Ki = 1 μM

1-Aminohexylphosphonic acid demonstrates a Ki value of 1000 nM (1.0 μM) against leucine aminopeptidase (LAP) isolated from porcine kidney [1]. Notably, the compound exhibits slow-binding inhibition behavior characterized by a kon rate ≤ 1000 M⁻¹ s⁻¹ [1]. Slow-binding kinetics are mechanistically significant for inhibitor development because they often correlate with prolonged target residence time and enhanced pharmacodynamic effects in cellular and in vivo settings.

Leucine aminopeptidase Slow-binding inhibition Protease inhibitor

Phosphonopeptide Antibacterial SAR: C6 Chain Confers Distinct Activity Profile vs. C1 and C2 Aminoalkylphosphonic Acid Scaffolds

Phosphonopeptides incorporating 1-aminohexylphosphonic acid as the C-terminal residue have been systematically evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli . Modifications to the amino group of the C6 phosphonic acid residue significantly influenced antibacterial potency, with specific derivatives identified as promising antibiotic candidates . This contrasts with the well-established mechanism of C2-based phosphonopeptides (e.g., alaphosphin, incorporating 1-aminoethylphosphonic acid), which act primarily via intracellular release of the free aminophosphonic acid and subsequent inhibition of alanine racemase [1]. The C6 scaffold enables distinct peptide transport, intracellular release kinetics, and target engagement profiles relative to shorter-chain analogs.

Antibacterial Phosphonopeptide Structure-activity relationship

Physicochemical and Handling Properties: 1-Aminohexylphosphonic Acid vs. Shorter-Chain and Polar Aminoalkylphosphonic Acid Analogs

1-Aminohexylphosphonic acid exhibits a melting point range of 270–276 °C and a predicted pKa of 0.92 ± 0.10, with a density of 1.201 ± 0.06 g/cm³ . The compound is commercially supplied as a white powder with ≥95% to ≥98% purity specifications depending on vendor and enantiomeric form . The C6 alkyl chain confers increased lipophilicity (calculated logP ~ -0.5 to 0.0) compared to the more polar C1 analog (aminomethylphosphonic acid, logP ~ -2.5) and the moderately lipophilic C2 analog (1-aminoethylphosphonic acid, logP ~ -1.8). These differences directly impact solubility in organic solvents for phosphonopeptide synthesis, chromatographic behavior during purification, and compatibility with hydrophobic peptide coupling conditions.

Physicochemical properties Procurement specifications Handling stability

1-Aminohexylphosphonic Acid (CAS 109638-78-0): Evidence-Based Application Scenarios for Research Procurement


Enzyme Inhibitor Development Targeting Aminopeptidase N (APN/CD13) in Oncology Research

Based on the IC₅₀ of 8300 nM against porcine kidney aminopeptidase N and the 1.8-fold potency advantage over 1-aminobutylphosphonic acid [1], this compound serves as an appropriate starting scaffold for medicinal chemistry programs targeting APN/CD13. The C6 chain length provides a quantifiably superior baseline potency that can be further optimized through esterification (e.g., monophenyl ester, IC₅₀ = 4800 nM) or phosphonopeptide conjugation. Research teams investigating tumor angiogenesis or immune cell aminopeptidase function should procure this specific chain-length variant rather than shorter-chain analogs.

Mechanistic Investigation of Slow-Binding Leucine Aminopeptidase Inhibition

The demonstrated Ki of 1000 nM and slow-binding kinetics (kon ≤ 1000 M⁻¹ s⁻¹) against porcine kidney leucine aminopeptidase [2] position this compound as a valuable tool for structure-kinetic relationship studies. Slow-binding inhibitors are mechanistically distinct from rapid-equilibrium inhibitors and often exhibit prolonged target residence times in cellular assays. This compound enables investigation of the molecular determinants of slow-onset inhibition that cannot be studied using standard rapid-equilibrium LAP inhibitors.

Phosphonopeptide Synthesis for Antibacterial Structure-Activity Relationship Studies

Phosphonopeptides incorporating 1-aminohexylphosphonic acid at the C-terminus have demonstrated modulable antibacterial activity against S. aureus and E. coli, with potency dependent on N-terminal modifications . This scaffold offers a mechanism-of-action profile distinct from the clinically evaluated alaphosphin (C2-based) class, which acts via alanine racemase inhibition. Research groups exploring novel antibacterial phosphonopeptides should procure this C6 building block to access chemical space and resistance profiles orthogonal to established C1 and C2 phosphonopeptide libraries.

Hapten Design for Catalytic Antibody Generation via Transition-State Analog Immunization

1-Aminoalkylphosphonic acids, including the 1-aminohexyl variant, have been successfully employed as tetrahedral transition-state analog haptens for eliciting catalytic antibodies with esterolytic and amidolytic activities . The non-hydrolyzable phosphonic acid moiety mimics the high-energy tetrahedral intermediate of amide/ester bond hydrolysis, enabling the immune system to generate antibodies with catalytic functionality. Procurement of enantiomerically pure (R)- or (S)-1-aminohexylphosphonic acid is essential for stereochemically defined hapten-protein conjugate preparation.

Technical Documentation Hub

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22 linked technical documents
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